amino}propanoic acid CAS No. 2137634-98-9](/img/structure/B2690003.png)

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](pyridin-2-ylmethyl)amino}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

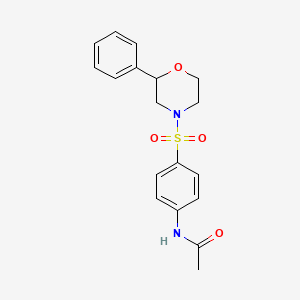

The compound “3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid” is an alanine derivative . It has a molecular weight of 402.45 . The IUPAC name for this compound is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)(pyridin-2-ylmethyl)amino)propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C24H22N2O4/c27-23(28)12-14-26(15-17-7-5-6-13-25-17)24(29)30-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,13,22H,12,14-16H2,(H,27,28) .Aplicaciones Científicas De Investigación

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, is used to protect hydroxy-groups in chemical syntheses. This group can be removed conveniently while other base-labile protecting groups remain intact, making it highly useful in the synthesis of complex molecules like oligonucleotides (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis

Fmoc amino acids have been instrumental in enhancing the methodology of solid-phase peptide synthesis. This approach has led to the synthesis of biologically active peptides and small proteins, offering unique opportunities in bioorganic chemistry (Fields & Noble, 2009).

Synthesis of Sugar Amino Acids

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids have been used in solid-phase synthesis, leading to the efficient creation of oligomers. This has implications in the synthesis of complex carbohydrates and related compounds (Gregar & Gervay-Hague, 2004).

Enhanced Reactivity of Molecules

The compound has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This has significant implications in materials science, especially in the creation of new materials with specific properties (Trejo-Machin et al., 2017).

Synthesis of N-Substituted Hydroxamic Acids

The compound is used in the synthesis of N-substituted hydroxamic acids, which are important in various chemical syntheses and pharmaceutical applications (Mellor & Chan, 1997).

Catalytic Enantioselective Synthesis

It plays a role in the catalytic enantioselective synthesis of alpha-aminooxy carbonyl compounds, which are significant in the development of chiral molecules for pharmaceuticals (Momiyama et al., 2004).

Peptide Amide Synthesis

The compound is used in solid-phase peptide synthesis for the preparation of peptide amides, essential in peptide and protein chemistry (Funakoshi et al., 1988).

Peptide Bond Protection

It serves as a reversible protecting group for amide bonds in peptides, aiding in the synthesis of complex peptide sequences (Johnson et al., 1993).

Bioimaging Applications

The compound has been used in the development of water-soluble fluorene derivatives for bioimaging, demonstrating high fluorescence quantum yield and strong aggregation in water (Morales et al., 2010).

Polymer Synthesis

It is involved in the self-polyaddition of cyclic carbonates, presenting a novel method for synthesizing polyhydroxyurethanes (Tomita et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

3-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-ylmethyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)12-14-26(15-17-7-5-6-13-25-17)24(29)30-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,13,22H,12,14-16H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWWBBGFXCCAJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](pyridin-2-ylmethyl)amino}propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)

![N-(3,4-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2689922.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2689932.png)